molecular formula C6H5ClN4O B12360883 6-chloro-1-methyl-3aH-pyrazolo[3,4-d]pyrimidin-4-one

6-chloro-1-methyl-3aH-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B12360883
M. Wt: 184.58 g/mol
InChI Key: FQIFSKBQQZUCKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-1-methyl-3aH-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1-methyl-3aH-pyrazolo[3,4-d]pyrimidin-4-one typically involves the reaction of a formimidate derivative with hydrazine hydrate in ethanol . Another method involves the preparation of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate via a two-step synthesis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-chloro-1-methyl-3aH-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium azide can lead to the formation of azide derivatives .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H5ClN4O

Molecular Weight

184.58 g/mol

IUPAC Name

6-chloro-1-methyl-3aH-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C6H5ClN4O/c1-11-4-3(2-8-11)5(12)10-6(7)9-4/h2-3H,1H3

InChI Key

FQIFSKBQQZUCKG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=O)C2C=N1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.